2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid

NAMPT inhibitor quinoxaline

This compound is a Millennium-patented NAMPT inhibitor (US 10,144,742 B2), making it the only member of its class with a defined pharmacological anchor for oncology and inflammation research. Its 2-oxo-1,2-dihydroquinoxaline core provides a unique hydrogen-bond donor capacity absent in fully aromatic analogs, enabling systematic SAR and targeted library synthesis. Procuring this compound at NLT 98% purity ensures immediate biochemical profiling without re-purification, accelerating your NAMPT drug discovery programs.

Molecular Formula C13H8N2O3S
Molecular Weight 272.28 g/mol
CAS No. 832080-83-8
Cat. No. B11845689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid
CAS832080-83-8
Molecular FormulaC13H8N2O3S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O
InChIInChI=1S/C13H8N2O3S/c16-12-11(10-2-1-5-19-10)14-9-6-7(13(17)18)3-4-8(9)15-12/h1-6H,(H,15,16)(H,17,18)
InChIKeyYPATZSBHEXROHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 832080-83-8): Procurement-Relevant Identity & IP Context


2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid (CAS 832080-83-8, molecular formula C₁₃H₈N₂O₃S, molecular weight 272.28) is a heterocyclic small molecule comprising a 1,2-dihydroquinoxalin-2-one core, a thiophen-2-yl substituent at the 3-position, and a carboxylic acid group at the 6-position . The compound is explicitly claimed within the Millennium Pharmaceuticals patent family (US 10,144,742 B2; WO2015161142A1) as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology, inflammatory disease, and T-cell-mediated autoimmunity . Its NAMPT inhibitor IP status provides a well-characterized functional anchor that distinguishes it from otherwise structurally similar quinoxaline-6-carboxylic acid derivatives lacking a defined molecular pharmacology.

Why 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid Cannot Be Replaced by Common Quinoxaline-6-carboxylic Acid Analogs


Quinoxaline-6-carboxylic acid derivatives constitute a large class of compounds, yet their biological profiles are highly sensitive to substitution pattern. Regioisomers such as 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid differ in carboxylate geometry rather than core oxidation state, while 3-phenylquinoxaline-6-carboxylic acid retains the 6-COOH topology but lacks the 2-oxo and thiophene features . These structural variations directly impact hydrogen-bond donor/acceptor count, predicted logP, drug-likeness, and target engagement . The target compound is the only member of this comparator set with a documented NAMPT inhibitor patent assignment, making it the sole candidate for programs requiring that specific pharmacological anchor . Generic substitution therefore risks both altered physicochemical properties and a complete loss of the known target profile.

Quantitative Differentiation Evidence for 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid


NAMPT Inhibitor Patent Assignment Distinguishes the Compound from Analogous 6-Carboxylic Acid Quinoxalines

The compound is covered by the granted US patent 10,144,742 B2 (Millennium Pharmaceuticals), which explicitly claims substituted quinoxaline-6-carboxylic acids as NAMPT inhibitors . In contrast, the closest commercially available analog, 3-phenylquinoxaline-6-carboxylic acid (CAS 104007-44-5), carries no NAMPT patent assignment; its supplier literature describes it as possessing antimicrobial, anticancer, and anti-inflammatory properties without specifying a molecular target . This IP-level differentiation provides a defined, defensible pharmacological anchor for the target compound that is absent in the comparator.

NAMPT inhibitor quinoxaline patent Millennium

High Dihydroquinoxalin-2-one Scaffold Density Relieves Core Saturation Constraints of Standard Heterocyclic Hits

The target compound incorporates a 1,2-dihydroquinoxalin-2-one core (2 hydrogen-bond donors, 5 hydrogen-bond acceptors), which is a distinct redox isomer of the fully aromatic quinoxaline ring present in the comparator 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid (CAS 904818-54-8) . The 5-carboxylic acid comparator has only 4 hydrogen-bond acceptors and lacks the 2-oxo donor, resulting in a simpler, fully aromatic scaffold . This scaffold-level difference alters the core electron density distribution: the 2-oxo group introduces a polar, hydrogen-bond-capable moiety that can participate in key target interactions, such as those observed in NAMPT inhibitor co-crystal structures where the quinoxalin-2-one oxygen forms critical hydrogen bonds with active-site residues .

quinoxalin-2-one heterocycle drug-like hydrogen-bond physicochemical

Predicted logP of 1.9 Places the Compound in an Optimal Lead-like Physicochemical Window Relative to Fully Aromatic Analogs

The predicted octanol/water partition coefficient (logP) for the target compound is 1.9, as calculated from its structure . By comparison, the fully aromatic analog 3-phenylquinoxaline-6-carboxylic acid yields a higher predicted logP (~2.8), while FK866 (a clinical-stage NAMPT inhibitor) has a reported logD₇.₄ of 2.1 . The target compound's logP of 1.9 sits within the optimal range for oral bioavailability (logP 1–3 per Lipinski guidelines). The presence of the polar 2-oxo group and carboxylic acid lowers logP relative to the wholly aromatic comparator by approximately 0.5–1.0 log units, predicting superior aqueous solubility—a key consideration for biochemical assay compatibility.

logP drug-likeness pharmacokinetics physicochemical lead optimization

Commercial Availability at NLT 98% Purity Exceeds Typical Catalog Specifications for Analogous Quinoxaline-6-carboxylic Acid Building Blocks

The target compound is commercially available from MolCore at a purity specification of NLT 98% (HPLC) . The closest structural analog, 3-phenylquinoxaline-6-carboxylic acid, is listed by the same supplier class at 97% purity . A 1% purity differential may seem modest, but in high-throughput screening (HTS) where compounds are typically tested at 10 μM, a 1–2% impurity level can translate to impurity concentrations of 100–200 nM—potentially sufficient to generate false-positive hits if the impurity is biologically active. The NLT 98% specification provides greater confidence in the biological signal arising from the parent structure.

purity quality control procurement screening analytical

Absence of Publicly Available Direct Target-Engagement Data Necessitates Internal Validation and Creates an Opportunity for Proprietary SAR Development

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature through April 2026 reveals no publicly disclosed IC₅₀, Kd, or cellular activity data for this specific compound, nor any published head-to-head comparison with any NAMPT inhibitor (e.g., FK866, which has a reported NAMPT IC₅₀ of ~1 nM) . This evidence gap means that relative potency, selectivity, and pharmacokinetic differentiation cannot be externally validated at this time. However, the absence of public data simultaneously means that any internally generated SAR data would constitute a proprietary, non-obvious data package that competitors do not possess—a procurement advantage for organizations seeking to build novel IP around the quinoxaline-2-one NAMPT chemotype.

NAMPT SAR internal validation lead optimization procurement strategy

Recommended Procurement and Research Application Scenarios for 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid


NAMPT-Focused Oncology Lead Generation with a Patent-Assigned Scaffold

For organizations pursuing NAMPT as a therapeutic target in oncology, this compound provides a structurally characterized, IP-protected starting point. Its assignment to the Millennium NAMPT patent (US 10,144,742 B2) offers a clear pharmacological hypothesis, enabling direct biochemical profiling in NAMPT enzymatic assays (e.g., NMN formation monitored by fluorescence or LC-MS) . The NLT 98% purity specification minimizes the need for pre-assay re-purification, accelerating the transition from compound acquisition to primary screening data.

Quinoxaline-2-one Core Library Expansion for Hydrogen-Bond-Driven Target Engagement

The 1,2-dihydroquinoxalin-2-one scaffold is underrepresented in many commercial screening collections relative to fully aromatic quinoxalines. Acquiring this compound as a core building block enables the construction of focused libraries that systematically vary the 3-position heterocycle and 6-position carboxylic acid derivatives, exploiting the additional hydrogen-bond donor capacity of the 2-oxo group for targets with polar active sites .

Proprietary SAR Program Initiation with a Data-Free, Patent-Covered Chemotype

The absence of public NAMPT IC₅₀ data for this compound creates a significant opportunity: any internally generated potency, selectivity, and ADME data become proprietary and potentially patentable. Organizations with established NAMPT biochemical and cellular assay platforms can acquire the compound at NLT 98% purity, generate the first public-domain-absent SAR data, and use it to expand the Millennium patent space with novel, data-supported composition-of-matter claims. The predicted logP of 1.9 further supports favorable aqueous solubility for biochemical assay conditions .

Differential Screening Against Closely Related Quinoxaline-6-carboxylic Acid Analogs

Simultaneous procurement of the target compound alongside 3-phenylquinoxaline-6-carboxylic acid (CAS 104007-44-5, 97% purity) and 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid (CAS 904818-54-8) enables a systematic comparative study of how core oxidation state and carboxylate position affect NAMPT inhibition, cellular permeability, and metabolic stability. The logP differential of ~0.9 units between the target compound and the 3-phenyl analog predicts measurable differences in aqueous solubility and non-specific protein binding , directly informing lead optimization decisions.

Quote Request

Request a Quote for 2-Oxo-3-(thiophen-2-yl)-1,2-dihydroquinoxaline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.